Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane
Description
Properties
Molecular Formula |
C11H24OSi |
|---|---|
Molecular Weight |
200.39 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(3-methylbut-2-enoxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-10(2)8-9-12-13(6,7)11(3,4)5/h8H,9H2,1-7H3 |
InChI Key |
GTEFWDKDDGYESB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis from 3-Methyl-2-buten-1-ol
-
- 3-Methyl-2-buten-1-ol
- Tert-butyldimethylsilyl chloride (TBDMSCl)
- Imidazole or triethylamine as a base
- Dimethylformamide (DMF) or dichloromethane as the solvent
-
- In a dry flask, combine 3-methyl-2-buten-1-ol and the base (e.g., imidazole) in the chosen solvent.
- Add tert-butyldimethylsilyl chloride slowly while stirring.
- Continue stirring at room temperature until the reaction is complete, typically several hours.
- Quench the reaction with water, extract with an organic solvent (e.g., diethyl ether), and dry over magnesium sulfate.
- Concentrate the solution under reduced pressure and purify by flash chromatography if necessary.
Alternative Approaches
While direct silylation of 3-methyl-2-buten-1-ol is common, alternative methods may involve the use of different silylating agents or conditions. However, these methods are less frequently reported in the literature.
Analysis and Characterization
This compound can be characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the structure and purity of the compound.
- Mass Spectrometry (MS): Provides molecular weight confirmation.
- Infrared (IR) Spectroscopy: Helps identify functional groups.
Spectroscopic Data
| Spectroscopic Method | Data |
|---|---|
| InChI | InChI=1S/C11H24OSi/c1-10(2)8-9-12-13(6,7)11(3,4)5/h8H,9H2,1-7H3 |
| InChIKey | GTEFWDKDDGYESB-UHFFFAOYSA-N |
| SMILES | CC(=CCOSi(C)C(C)(C)C)C |
Applications in Organic Synthesis
This compound is primarily used as a protecting group for alcohols. Its stability under various reaction conditions and ease of removal make it a valuable tool in multi-step syntheses.
Protecting Group Chemistry
- Protection: The silyl group protects the alcohol from unwanted reactions during synthesis.
- Deprotection: The protecting group can be removed using conditions such as aqueous fluoride (e.g., TBAF) or acid.
Chemical Reactions Analysis
Types of Reactions
Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: It can be reduced to yield silanes.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are employed to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions include silanols, silanes, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane involves the formation of a stable silyl ether linkage with alcohols. This linkage protects the alcohol from unwanted reactions during synthetic procedures. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, allowing for the recovery of the free alcohol .
Comparison with Similar Compounds
Steric and Electronic Effects
- Silyl Group Variation : The TBS group in the target compound provides greater steric hindrance compared to tripropylsilyl derivatives (e.g., ), which may reduce nucleophilic attack susceptibility but enhance selectivity in catalytic processes .
- Backbone Structure : Linear alkenyl chains (target compound) exhibit higher conformational flexibility than cyclohexenyl or biphenyl systems (), impacting their reactivity in ring-forming reactions .
Reactivity and Stability
- Allyl vs. Allenyl Ethers : The target compound’s allyl ether undergoes regioselective additions, whereas allenyl derivatives () participate in [2+2] cycloadditions due to their strained cumulated dienes .
Research Findings
- Thermal Stability : Linear alkenyl silyl ethers (target compound) decompose at lower temperatures (~50°C) than biphenyl systems (), which remain stable up to 80°C .
Biological Activity
Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane is a silane compound that has garnered interest in various fields, particularly in organic synthesis and potential biological applications. This article provides an overview of its biological activity, synthesis, and relevant case studies.
This compound, often referred to as TBDMS, is characterized by its unique structure which includes a tert-butyl group and a 3-methylbutenyl moiety. The compound's formula is , and it exhibits properties typical of silanes, including the ability to act as a protecting group in organic synthesis.
Cytotoxicity and Antiproliferative Effects
TBDMS derivatives have been investigated for their cytotoxic effects on various cancer cell lines. For example, compounds structurally similar to TBDMS have shown significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
A notable case study involved the synthesis of plakortides from TBDMS derivatives, which displayed cytotoxic properties against Plasmodium falciparum, the malaria-causing parasite. The structure-activity relationship revealed that modifications to the side chains significantly influenced biological activity .
Synthesis and Applications
TBDMS is synthesized through a series of chemical reactions involving 3-methylbut-2-en-1-ol and tert-butyldimethylchlorosilane. The resulting product is utilized as a protecting group in organic synthesis, particularly in reactions requiring selective functionalization .
Table 1: Synthesis Pathway of TBDMS
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 3-Methylbut-2-en-1-ol + TBDMSCl | TBDMS derivative |
| 2 | Deprotection using fluoride sources | Free alcohol |
Case Studies
- Antimalarial Activity : A study highlighted the antimalarial properties of plakortides derived from TBDMS. The research indicated that specific derivatives were effective against Plasmodium falciparum, with IC50 values demonstrating significant potency .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the antiproliferative effects of TBDMS derivatives on various cancer cell lines, revealing that certain modifications could enhance cytotoxicity .
Q & A
Q. What are the optimal synthetic methodologies for preparing tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane?
The compound is typically synthesized via silylation of the corresponding alcohol using tert-butyldimethylsilyl (TBS) chloride. A representative procedure involves deprotonating the alcohol (e.g., 3-methylbut-2-en-1-ol) with a strong base like NaHMDS in anhydrous THF at low temperatures (-78°C), followed by addition of TBS chloride. After quenching, purification via silica gel chromatography yields the product (85% yield) . Key parameters include strict anhydrous conditions and controlled temperature to minimize side reactions like premature desilylation.
Q. How is this compound characterized to confirm its structural integrity?
Characterization relies on spectroscopic techniques:
- 1H NMR : Peaks for the tert-butyldimethylsilyl group appear as singlets at ~0.1 ppm (Si(CH3)2) and 0.9 ppm (C(CH3)3). The allyloxy protons resonate between 4.0–5.5 ppm .
- 13C NMR : Signals at δ 25–26 ppm (Si(CH3)2), 18 ppm (C(CH3)3), and 110–150 ppm (allyl carbons) confirm the structure .
- IR : Absorptions at 1250–1260 cm⁻¹ (Si–O–C stretch) and 830–840 cm⁻¹ (Si–C) are diagnostic .
Q. What are the primary applications of this silane in organic synthesis?
The compound serves as a protecting group for alcohols in multistep syntheses. For example, it stabilizes allylic alcohols during cross-coupling reactions or oxidation steps. It is also used in regioselective carbonylation of epoxides to access aldehydes, as demonstrated in the synthesis of monocarbonyl aldehydes under rhodium catalysis .
Advanced Research Questions
Q. How does steric hindrance from the TBS group influence reactivity in transition metal-catalyzed reactions?
The bulky tert-butyldimethylsilyl group imposes steric constraints that can direct regioselectivity. In rhodium-catalyzed β-dehydroborylation of silyl enol ethers, the TBS group prevents undesired side reactions at the oxygen atom, favoring alkyne formation . Computational studies suggest that steric effects lower the activation energy for desired pathways by ~5 kcal/mol compared to less hindered analogs .
Q. What are the stability challenges of this compound under acidic or basic conditions?
The TBS group is stable under mild acidic (pH > 4) and basic conditions but undergoes cleavage with strong acids (e.g., HF·pyridine) or fluoride ions (e.g., TBAF). Prolonged exposure to aqueous bases (pH > 10) can lead to slow hydrolysis, reducing yield by 15–20% over 24 hours . Stability
| Condition | Degradation Rate (t₁/₂) | Major Byproduct |
|---|---|---|
| 1M HCl in THF | 2 hours | 3-Methylbut-2-en-1-ol |
| 0.1M TBAF in DCM | 10 minutes | Desilylated alcohol |
Q. How is this silane utilized in constructing complex natural products?
It is critical in synthesizing terpenoids and polyketides. For example, in the synthesis of ripostatin analogs, the TBS-protected allyloxy intermediate enables selective oxidation of adjacent double bonds without disturbing the silyl ether . A case study achieved 92% yield in a key step using m-CPBA as the oxidant .
Q. What contradictions exist in reported catalytic efficiencies for TBS-protected substrates?
Discrepancies arise in palladium-catalyzed cross-couplings: Some studies report 70–80% yields for Suzuki-Miyaura reactions , while others note <50% due to steric inhibition of transmetalation. This is resolved by using bulkier ligands (e.g., SPhos), which improve yields to 75% by mitigating coordination issues .
Methodological Guidelines
Q. How to optimize reaction conditions for TBS-protected intermediates?
- Solvent Choice : Use non-polar solvents (e.g., DCM) to enhance solubility of the hydrophobic TBS group.
- Catalyst Tuning : For cross-couplings, employ Pd(OAc)₂ with SPhos to accommodate steric bulk .
- Purification : Silica gel chromatography with hexane/EtOAc (9:1) effectively separates silylated products from desilylated byproducts .
Q. What safety protocols are essential when handling this compound?
- Storage : Keep at 2–8°C under inert gas (N₂/Ar) to prevent moisture ingress .
- Handling : Use PPE (nitrile gloves, face shield) due to skin/eye irritation risks (H315, H319) .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste (H412) .
Data Contradiction Analysis
Q. Why do different studies report varying yields for desilylation reactions?
Variability stems from fluoride source and solvent:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
